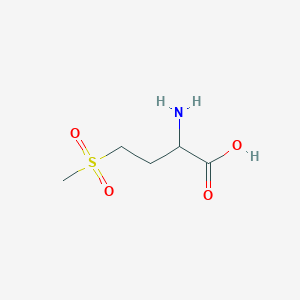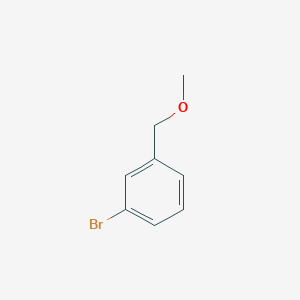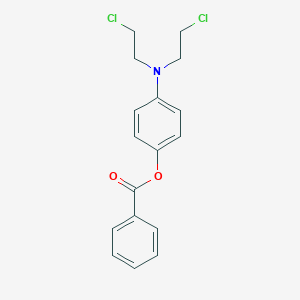
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of phenol, which is commonly used in the production of plastics, pharmaceuticals, and other industrial products. The benzoate derivative of p-(bis(2-chloroethyl)amino)phenol has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The exact mechanism of action of p-(bis(2-chloroethyl)amino)phenol benzoate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer effects, p-(bis(2-chloroethyl)amino)phenol benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and has been used in the treatment of various infectious diseases. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-(bis(2-chloroethyl)amino)phenol benzoate in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it in the lab.
Direcciones Futuras
There are several potential future directions for research on p-(bis(2-chloroethyl)amino)phenol benzoate. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also investigating its potential use in the treatment of other diseases, such as infectious diseases and inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields.
Métodos De Síntesis
The synthesis of p-(bis(2-chloroethyl)amino)phenol benzoate involves the reaction of p-(bis(2-chloroethyl)amino)phenol with benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
The p-(bis(2-chloroethyl)amino)phenol benzoate compound has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in animal models.
Propiedades
Número CAS |
1233-89-2 |
|---|---|
Nombre del producto |
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate |
Fórmula molecular |
C17H17Cl2NO2 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-10-12-20(13-11-19)15-6-8-16(9-7-15)22-17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clave InChI |
DCKXNKRUGUYEPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Otros números CAS |
1233-89-2 |
Sinónimos |
4-[Bis(2-chloroethyl)amino]phenol benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



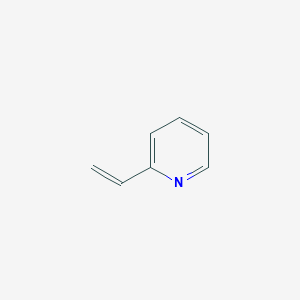
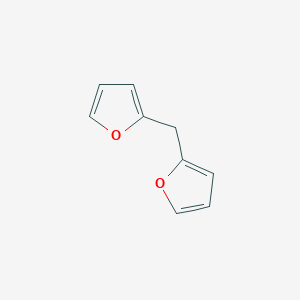
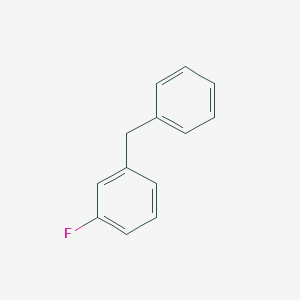
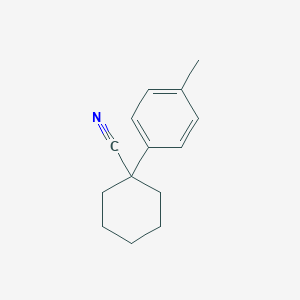
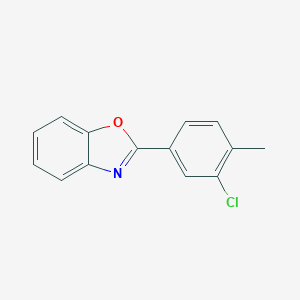
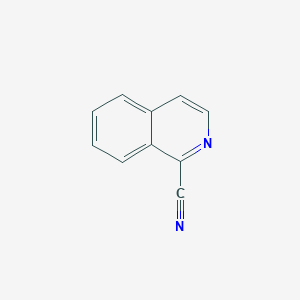

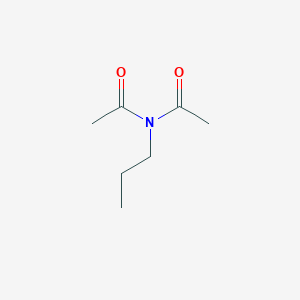
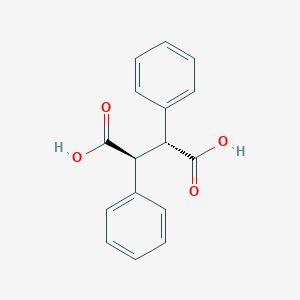
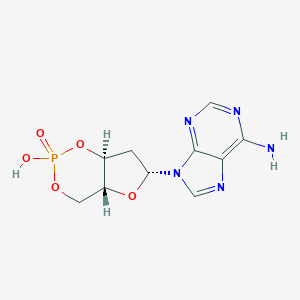
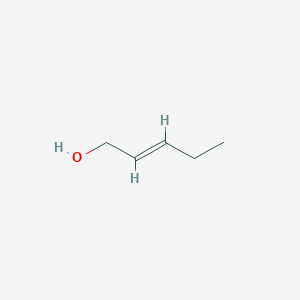
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
